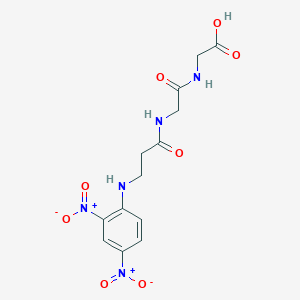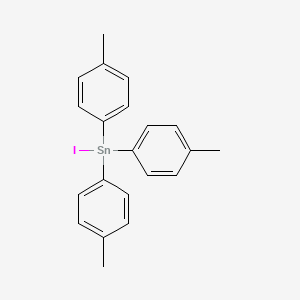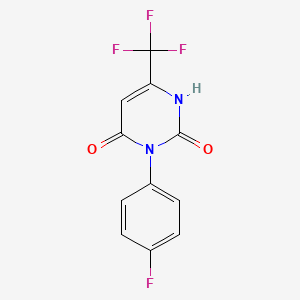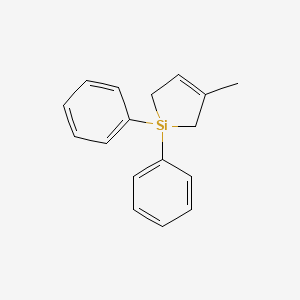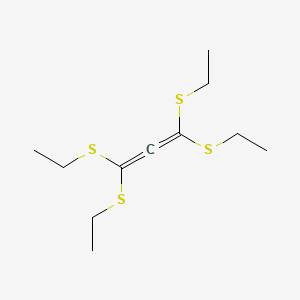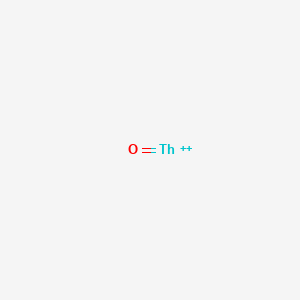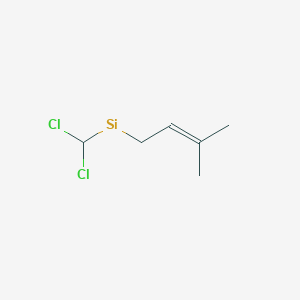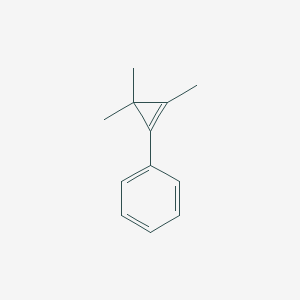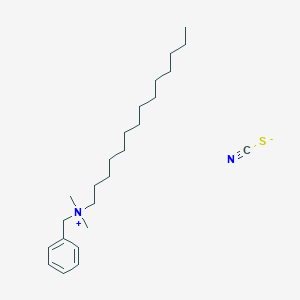
N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its long alkyl chain and the presence of a benzyl group, which contribute to its unique chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate typically involves the quaternization of N,N-dimethyltetradecylamine with benzyl chloride, followed by the introduction of the thiocyanate anion. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or ethanol.
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Phase transfer catalysts may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity N,N-dimethyltetradecylamine and benzyl chloride.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Techniques such as crystallization or distillation to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding amine and thiocyanic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium cyanide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, such as benzyl alcohol or benzylamine.
Oxidation: Benzaldehyde or benzoic acid.
Hydrolysis: N,N-dimethyltetradecylamine and thiocyanic acid.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies of membrane proteins due to its surfactant properties.
Medicine: Investigated for its antimicrobial activity against various pathogens.
Industry: Utilized in formulations of detergents and disinfectants.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers in cell membranes, disrupting their structure and increasing permeability. This leads to the leakage of cellular contents and eventual cell death. The benzyl group enhances its ability to penetrate lipid membranes, making it effective against a wide range of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride
- N-Benzyl-N,N-dimethyltetradecan-1-aminium bromide
- N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide
Uniqueness
N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to its halide counterparts. The thiocyanate group can participate in additional chemical reactions, such as nucleophilic substitution, which are not possible with halides.
Eigenschaften
CAS-Nummer |
51529-19-2 |
|---|---|
Molekularformel |
C24H42N2S |
Molekulargewicht |
390.7 g/mol |
IUPAC-Name |
benzyl-dimethyl-tetradecylazanium;thiocyanate |
InChI |
InChI=1S/C23H42N.CHNS/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;2-1-3/h15-17,19-20H,4-14,18,21-22H2,1-3H3;3H/q+1;/p-1 |
InChI-Schlüssel |
QESZWACTDRITBP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
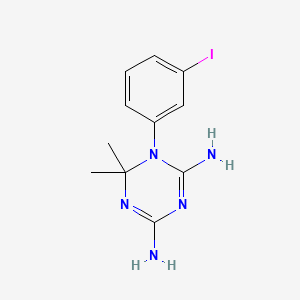
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)
